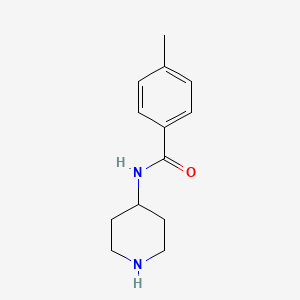

4-methyl-N-(piperidin-4-yl)benzamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-N-piperidin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-2-4-11(5-3-10)13(16)15-12-6-8-14-9-7-12/h2-5,12,14H,6-9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEGOTABDHBSJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for 4-Methyl-N-(piperidin-4-yl)benzamide Analogues

The synthesis of 4-methyl-N-(piperidin-4-yl)benzamide and related structures typically involves a convergent approach where the substituted benzoyl group and the piperidine (B6355638) fragment are prepared separately and then joined via an amide bond. Variations in this general strategy allow for the creation of a diverse library of analogues.

Amide Bond Formation Strategies

The central reaction in the synthesis of 4-methyl-N-(piperidin-4-yl)benzamide is the formation of the amide bond between a 4-methylbenzoic acid derivative and 4-aminopiperidine. This transformation is one of the most fundamental and widely performed reactions in organic and medicinal chemistry. researchgate.net The choice of method depends on factors such as scale, desired purity, and the nature of other functional groups present in the molecule.

A common and direct method is the acylation of a 4-aminopiperidine precursor with an activated form of 4-methylbenzoic acid, such as 4-methylbenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Alternatively, modern peptide coupling reagents are extensively used to facilitate the reaction directly from 4-methylbenzoic acid. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The use of carbodiimides like dicyclohexylcarbodiimide (DCC) was an early approach to forming these bonds. luxembourg-bio.com More contemporary methods often employ additives such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. luxembourg-bio.com A variety of uronium- and phosphonium-based reagents have also been developed to achieve high yields and purity. luxembourg-bio.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagents | Byproducts | Notes |

|---|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Dicyclohexylurea (DCU), Diisopropylurea | DCU is often insoluble and can be removed by filtration. luxembourg-bio.com |

| Uronium Salts | HATU, HBTU | Tetramethylurea | Highly efficient but can be expensive. |

Another strategy involves the formation of an intermediate ester, which then undergoes an ester-amide exchange reaction. researchgate.net This ATP-independent method can be an alternative to traditional coupling techniques. researchgate.net

Piperidine Ring Functionalization Approaches

The piperidine moiety is a crucial structural motif in many compounds, and numerous methods exist for its synthesis and functionalization. nih.govnih.gov For the synthesis of 4-methyl-N-(piperidin-4-yl)benzamide, the key intermediate is 4-aminopiperidine or a protected version thereof.

A scalable and efficient process for producing piperidin-4-yl-carbamates, which can serve as precursors to 4-aminopiperidine, has been developed. researchgate.net This process often starts with a commercially available starting material like 1-benzylpiperidin-4-one. researchgate.net Key steps in such a sequence include:

Reductive Amination : The ketone at the 4-position of the piperidine ring is converted to an amine. This can be achieved by reacting 1-benzylpiperidin-4-one with ammonia in the presence of a reducing agent like Raney Nickel. researchgate.net

Protection : The resulting 4-amino group is often protected, for instance, as a carbamate, to prevent side reactions in subsequent steps.

Deprotection : The nitrogen on the piperidine ring is typically protected with a group like benzyl, which can be removed later in the synthesis. A common method for de-benzylation is catalytic hydrogenation using palladium on carbon (Pd/C). researchgate.net

The formation of the piperidine ring itself can be accomplished through various cyclization strategies, including the hydrogenation of corresponding pyridine precursors or intramolecular cyclization reactions. nih.gov

Substituent Introduction on the Benzene (B151609) Moiety

In the synthesis of the specific compound 4-methyl-N-(piperidin-4-yl)benzamide, the methyl group is typically present on the starting material, 4-methylbenzoic acid. This precursor is readily available commercially.

For the synthesis of other analogues with different substituents on the benzene ring, the general approach involves starting with the appropriately substituted benzoic acid. Standard synthetic transformations can be employed to introduce a wide range of functional groups onto the aromatic ring either before or after the amide bond formation, although pre-functionalization is more common to avoid issues with chemoselectivity. These transformations include electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, followed by further modifications if necessary.

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry emphasizes not only the successful construction of target molecules but also the efficiency, selectivity, and environmental impact of the process.

Stereoselective Synthesis of Chiral Derivatives

While the parent compound 4-methyl-N-(piperidin-4-yl)benzamide is achiral, analogues with substituents on the piperidine ring can contain one or more stereocenters. The development of stereoselective synthetic methods is crucial for preparing enantiomerically pure compounds.

A modular and stereoselective synthesis for substituted piperidin-4-ols, which are versatile intermediates for chiral 4-aminopiperidines, has been reported. nih.gov This method utilizes a gold-catalyzed cyclization of N-homopropargyl amides, which proceeds through a sequential cyclization, reduction, and rearrangement process to furnish piperidin-4-one derivatives that can be further reduced to the corresponding alcohols with high diastereoselectivity. nih.gov This approach allows for flexible and controlled construction of chiral piperidine cores. nih.gov

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to pharmaceutical synthesis aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govnih.gov These principles can be applied to the synthesis of 4-methyl-N-(piperidin-4-yl)benzamide. nih.gov

A significant focus of green chemistry in amide bond formation is the replacement of conventional solvents. researchgate.net Solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), while effective, are associated with health and environmental concerns. researchgate.net Research has identified greener alternatives. researchgate.net

Table 2: Green Solvent Alternatives in Amide Synthesis

| Conventional Solvent | Green Alternative(s) | Rationale |

|---|---|---|

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, lower toxicity. |

| N,N-Dimethylformamide (DMF) | Cyclopentyl methyl ether (CPME), Dimethyl carbonate (DMC) | Higher boiling points, less toxic, favorable environmental profiles. researchgate.net |

Other green chemistry strategies applicable to this synthesis include:

One-Pot Synthesis : Combining multiple reaction steps into a single operation without isolating intermediates can significantly reduce solvent use and waste generation. nih.govpeptide.com

Catalysis : Using catalytic reagents instead of stoichiometric ones improves atom economy by reducing the amount of waste generated. nih.gov

Energy Efficiency : Employing methods like microwave-assisted synthesis can sometimes reduce reaction times and energy consumption compared to conventional heating. nih.gov

By integrating these advanced techniques, the synthesis of 4-methyl-N-(piperidin-4-yl)benzamide and its derivatives can be optimized for efficiency, selectivity, and sustainability.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The core structure of 4-methyl-N-(piperidin-4-yl)benzamide presents multiple sites for chemical modification to explore and optimize its biological activity. Structure-activity relationship (SAR) studies involving the derivatization of this scaffold have been instrumental in identifying key structural features that govern its pharmacological effects. These investigations typically focus on three primary regions of the molecule: the piperidine nitrogen, the benzamide (B126) phenyl ring, and the amide linker region.

Chemical Modifications of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a common and versatile handle for chemical modification. Derivatization at this position can significantly influence the compound's physicochemical properties, such as polarity, basicity, and steric bulk, which in turn can affect its binding affinity, selectivity, and pharmacokinetic profile.

Systematic exploration of substitutions at the piperidine nitrogen has revealed that a variety of functional groups can be introduced to modulate activity. For instance, in related N-(piperidin-4-yl)benzamide series, the introduction of N-arylmethyl groups has been investigated. Studies on novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) showed that different substituents on the arylmethyl group could significantly impact anti-HIV activity nih.gov.

In a series of N-(piperidin-4-yl)benzamide derivatives developed as activators of hypoxia-inducible factor 1 (HIF-1) pathways, modifications at the piperidine nitrogen were also found to be critical for activity. The introduction of various substituted benzyl groups led to compounds with varying potencies nih.gov. For example, the presence of a phenethyl group at this position has been explored in the context of Hepatitis C virus (HCV) assembly inhibitors, where it serves as a point for further derivatization nih.gov.

The following table summarizes the impact of representative modifications at the piperidine nitrogen on the biological activity of related N-(piperidin-4-yl)benzamide scaffolds.

| R Group (Piperidine Nitrogen) | Target | Observed Activity | Reference |

| Benzyl | HIV-1 RT | Potent inhibitory activity | nih.gov |

| Substituted Benzyl | HIF-1α | Varied potency based on substitution | nih.gov |

| Phenethyl | HCV Assembly | Tolerated, serves as a base for further modification | nih.gov |

| Propylsulfonyl | Glycine Transporter-1 | Potent inhibition | researchgate.net |

Substituent Effects on the Benzamide Phenyl Ring

The benzamide phenyl ring offers another key site for modification. The 4-methyl group in the parent compound is just one of many possible substituents that can be explored. Altering the electronic and steric properties of this ring can influence interactions with the target protein.

In the context of HIF-1α activators, various substituents on the benzamide phenyl ring were synthesized and evaluated nih.gov. The position and nature of these substituents were found to play a significant role in determining the inhibitory bioactivity against cancer cell lines. For instance, the introduction of halogen atoms or small alkyl groups at different positions on the phenyl ring can fine-tune the electronic properties and steric profile of the molecule, leading to enhanced potency and selectivity.

Similarly, in the development of inhibitors for Hepatitis C virus assembly, a systematic exploration of substituents on the phenyl ring was conducted nih.gov. The presence and position of groups like methyl, chloro, and methoxy were shown to impact the compound's efficacy. These studies highlight the importance of the substitution pattern on the benzamide phenyl ring for achieving optimal biological activity.

The table below illustrates the effect of different substituents on the benzamide phenyl ring in related compound series.

| R Group (Benzamide Phenyl Ring) | Target | Observed Activity | Reference |

| 4-Methyl | Various | Starting point for SAR studies | N/A |

| 2,5-Dimethylphenyl | NF-κB Activation | Potent activity | nih.gov |

| 4-Chloro | MenA (M. tuberculosis) | Key interaction moiety | nih.gov |

| 4-Methoxy | 5-HT4 Receptor | High binding affinity | nih.gov |

Linker Region Modifications

The amide bond connecting the 4-methylbenzoyl group and the 4-aminopiperidine moiety, often referred to as the linker region, is crucial for maintaining the structural integrity and appropriate orientation of the two key pharmacophoric elements. While less frequently modified than the terminal rings, subtle changes in this region can have a profound impact on the compound's activity.

Modifications in the linker region can include the introduction of conformational constraints, alteration of the amide bond geometry, or its complete replacement with bioisosteric groups. For example, replacing the amide linker with a more rigid structure could lock the molecule into a more favorable conformation for binding to its target.

In a study on piperidyl benzamides, modifications to the linker region were explored to optimize antimalarial activity. These modifications included altering the length and flexibility of the linker to improve potency and pharmacokinetic properties researchgate.net. Another study on benzamide derivatives targeting the cell division protein FtsZ investigated lengthening the distance between the benzamide and another aromatic moiety, which can be considered a form of linker modification nih.gov.

The following table provides examples of linker modifications in related benzamide-containing compounds and their resulting effects.

| Linker Modification | Target | Observed Effect | Reference |

| Lengthening the linker | FtsZ | Altered antimicrobial potency | nih.gov |

| Amide bond replacement | Various | Can improve metabolic stability | N/A |

| Conformational restriction | Various | Potential for increased potency and selectivity | N/A |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Core Structure Elucidation in Biological Activity

The fundamental framework of N-(piperidin-4-yl)benzamide is a pivotal cornerstone in the design of pharmacologically active agents. The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent feature in numerous pharmaceuticals. mdpi.com This moiety is recognized as a principal structural nucleus in drug discovery, largely due to its ability to form key interactions with the active sites of enzymes and receptors. researchgate.net The nitrogen atom within the piperidine ring is often crucial for these interactions. researchgate.net The benzamide (B126) portion of the molecule provides a rigid scaffold that allows for the strategic placement of substituents to modulate activity. The amide linkage connects the aromatic benzoyl group to the aliphatic piperidine ring, creating a specific conformational arrangement that influences binding.

Impact of Substituents on Biological Potency and Selectivity

The introduction of halogen atoms to the benzamide or associated aryl rings is a common strategy to enhance biological activity. Halogenation can influence a molecule's lipophilicity, electronic distribution, and conformation, thereby affecting its binding affinity for a target. For instance, in a series of N-[l-(1-substituted 4-piperidinyl] benzamides, the inclusion of chlorine at the 5-position of the benzamide ring, as seen in 4-amino-5-chloro-2-methoxy-N-(piperidin-4-yl-methyl) benzamides, was evaluated for its effects on gastrointestinal motility.

Similarly, studies on analogues of FPMINT, a triazin-2-amine derivative, highlighted the essential role of a halogen substituent on a fluorophenyl moiety attached to a piperazine ring (a close analogue of piperidine). The presence of the halogen was found to be critical for inhibitory effects on equilibrative nucleoside transporters ENT1 and ENT2. polyu.edu.hk The addition of a chlorine atom at the meta position of a benzene (B151609) moiety attached to the core structure was able to restore the inhibitory effect on ENT1. polyu.edu.hk

Table 1: Effect of Halogenation on ENT1/ENT2 Inhibition for FPMINT Analogues

| Compound Modification | Target | Effect |

|---|---|---|

| Addition of Chlorine (meta position) | ENT1 | Restored inhibitory effect |

| Addition of Chlorine (meta position) | ENT2 | No effect |

Data sourced from a study on FPMINT analogues. polyu.edu.hk

The substitution of alkyl and aryl groups at various positions on the N-(piperidin-4-yl)benzamide scaffold significantly impacts receptor affinity and enzyme inhibition. The size, position, and nature of these groups can fine-tune the molecule's interaction with its biological target.

In the pursuit of selective dopamine D3 receptor antagonists, structural diversity at the aryl amide portion of the molecule was shown to have a major influence on achieving nanomolar D3 receptor affinity and selectivity over the D2 receptor. nih.gov For example, modifying the lead structure NGB 2904 by introducing different aryl amides led to analogues with superior D3 receptor binding affinities. nih.gov

Furthermore, research on equilibrative nucleoside transporter (ENT) inhibitors demonstrated that while replacing a naphthalene moiety with a simple benzene ring abolished inhibitory effects, the subsequent addition of alkyl groups could recover this activity. polyu.edu.hk Specifically, adding a methyl group at the meta position or an ethyl group at the para position of the benzene ring regained inhibitory activity against both ENT1 and ENT2. polyu.edu.hk

Table 2: Influence of Alkyl/Aryl Substitution on Biological Activity

| Compound Series | Substitution | Target | Result |

|---|---|---|---|

| Dopamine D3 Antagonists | Diverse aryl amides | D3 Receptor | Major influence on affinity and selectivity nih.gov |

| ENT Inhibitors | Benzene replacing Naphthalene | ENT1/ENT2 | Abolished inhibitory effects polyu.edu.hk |

| ENT Inhibitors | Methyl group (meta) on Benzene | ENT1/ENT2 | Regained inhibitory activity polyu.edu.hk |

Incorporating additional heterocyclic moieties into the N-(piperidin-4-yl)benzamide structure is a powerful strategy for modulating biological activity and exploring new chemical space. Heterocycles can introduce new hydrogen bonding sites, alter polarity, and impose conformational constraints.

A notable example is the development of NLRP3 inflammasome inhibitors. By employing a pharmacophore-hybridization strategy, researchers combined the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure with an acrylic acid derivative. nih.gov This created a new series of compounds, and modulation of the benzimidazole-2-one portion led to potent inhibitors of NLRP3-dependent pyroptosis and IL-1β release. nih.gov The piperazine ring, another nitrogen-containing heterocycle, is also considered an attractive scaffold for developing novel therapeutic agents due to its medicinal importance. mdpi.com

In a different context, the replacement of a piperazine ring in the delta opioid receptor agonist SNC-80 with a piperidine ring containing an exocyclic double bond led to a novel class of agonists with high affinity and excellent selectivity. nih.gov This demonstrates that even subtle changes in the heterocyclic core can lead to significant improvements in the pharmacological profile.

Conformational Analysis and Bioactive Conformation Insights

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis of 4-methyl-N-(piperidin-4-yl)benzamide derivatives provides insights into the specific spatial arrangement required for activity.

In related benzanilide structures, the central amide group is often tilted with respect to the benzoyl ring. For instance, in 4-methyl-N-(4-methylphenyl)benzamide, this dihedral angle is 32.3°. nih.gov Such conformational preferences are influenced by substituents. The introduction of steric hindrance, for example, through an ortho-methoxy substituent, can prevent the amide moiety from adopting a conformation coplanar with the benzene ring. nih.gov This disruption of planarity can alter the molecule's interaction with its target.

Theoretical conformational analysis using density functional theory (DFT) has shown that N-methylation can significantly alter the preferred dihedral angle of the amide bond, inducing a shift from an antiperiplanar to a synperiplanar conformation. rcsi.com The stability of these conformers is crucial, as the lowest-energy conformation is often assumed to be the bioactive one. Studies on N-[(2-pyrrolidinyl)methyl]-substituted benzamides have shown that intramolecular hydrogen bonds, for example between a 6-hydroxy group and the amide carbonyl, can mask polarity and influence the molecule's properties. nih.gov

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. This model then serves as a template for designing new compounds or optimizing existing leads.

The development of dopamine D3 receptor antagonists provides a clear example of lead optimization. Starting with the potent and selective antagonist NGB 2904, researchers identified it as a lead structure for chemical modification. nih.gov The goal was to optimize D3 receptor binding affinity and selectivity while improving physicochemical properties. This led to the synthesis of over 30 new analogues where structural diversity in the aryl amide portion was systematically explored. nih.gov

Similarly, a pharmacophore-hybridization strategy was effectively used to create novel NLRP3 inhibitors. nih.gov By combining structural features from two known molecules, a new chemical scaffold was generated. Subsequent synthesis and screening of derivatives of this new scaffold led to the identification of promising inhibitors. nih.gov This approach of merging known pharmacophores is a powerful strategy for accelerating the discovery of new lead compounds.

Preclinical Biological Activity and Mechanistic Investigations in Vitro and in Vivo Research Models

Antitumor Activity Research

Research into N-(piperidin-4-yl)benzamide derivatives has revealed potential antitumor activities through various mechanisms. In vitro studies, particularly using human cancer cell lines, have been instrumental in elucidating the molecular pathways affected by these compounds. The primary focus of this preclinical research has been on hepatocellular carcinoma, a common type of liver cancer.

The HepG2 human liver cancer cell line is a frequently used model for in vitro cancer studies. nih.gov Studies have evaluated a series of novel N-(piperidin-4-yl)benzamide derivatives for their antitumor activity against these cells. nih.govresearchgate.net Certain compounds within this class demonstrated significant inhibitory bioactivity. For instance, a derivative identified as compound 47 showed potent biological activity against HepG2 cells, with an IC50 value of 0.25 μM. nih.govresearchgate.net Other derivatives, referred to as compounds 10b and 10j, also exhibited significant inhibitory effects on HepG2 cells, with IC50 values of 0.12 μM and 0.13 μM, respectively. nih.gov These findings highlight the potential of the N-(piperidin-4-yl)benzamide scaffold in developing agents for treating hepatocellular carcinoma. nih.govresearchgate.net

Table 1: Inhibitory Activity of N-(piperidin-4-yl)benzamide Derivatives in HepG2 Cells

| Compound | IC50 Value (μM) | Source |

| Compound 47 | 0.25 | nih.govresearchgate.net |

| Compound 10b | 0.12 | nih.gov |

| Compound 10j | 0.13 | nih.gov |

The tumor suppressor protein p53 is a critical regulator of the cell cycle, capable of inducing arrest to allow for DNA repair or initiating apoptosis if the damage is irreparable. nih.govyoutube.com One of the primary mechanisms by which p53 mediates cell cycle arrest is through the transcriptional activation of p21, a cyclin-dependent kinase (CDK) inhibitor. nih.govnih.gov Research on N-(piperidin-4-yl)benzamide derivatives indicates that their antitumor activity is linked to the induction of cell cycle arrest through this p53/p21-dependent pathway. nih.govresearchgate.net Western blot analysis of HepG2 cells treated with compound 47, a potent derivative, showed enhanced expression of both p53 and p21. nih.govresearchgate.net This upregulation of p21 is crucial for inducing a halt in the cell cycle, preventing the proliferation of cancer cells. embopress.orgresearchgate.net The activation of this pathway suggests a targeted mechanism of action for these compounds in cancer therapy. nih.gov

Apoptosis, or programmed cell death, is a key process for eliminating cancerous cells. This process is often executed by a family of proteases called caspases. nih.govresearchgate.net Studies on N-substituted benzamides have shown they can induce apoptosis by activating the caspase cascade through the mitochondrial pathway, which involves the release of cytochrome c and subsequent activation of caspase-9. nih.govresearchgate.net Specifically for N-(piperidin-4-yl)benzamide derivatives, research has demonstrated that compounds 10b and 10j promote tumor cell apoptosis by upregulating the expression of cleaved caspase-3. nih.gov Cleaved caspase-3 is an active form of the enzyme that plays a central role in the execution phase of apoptosis. This activation of caspases provides a direct mechanism by which these compounds can induce cancer cell death.

Hypoxia-Inducible Factor 1 alpha (HIF-1α) is a transcription factor that plays a crucial role in how tumor cells respond to low oxygen environments (hypoxia). researchgate.net It is often associated with tumor progression and metastasis. researchgate.net Interestingly, certain N-(piperidin-4-yl)benzamide derivatives have been investigated as activators of HIF-1α pathways. nih.gov Studies show that compounds 10b and 10j induced the expression of the HIF-1α protein. nih.gov This induction was linked to the expression of the downstream target gene p21, which contributes to cell cycle arrest, and the upregulation of cleaved caspase-3, leading to apoptosis. nih.gov This suggests a complex role for HIF-1α modulation by these compounds, ultimately contributing to their antitumor effect in HepG2 cells. nih.gov

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating metabolism. researchgate.net When activated by phosphorylation, AMPK triggers signaling cascades that inhibit cell growth and proliferation, making it a target in cancer research. researchgate.netnih.gov The activity of N-(piperidin-4-yl)benzamide derivative compound 47 was found to be associated with the regulation of AMPK. nih.govresearchgate.net Western blot analysis revealed that this compound enhanced the expression of phospho-AMPK (p-AMPK), the activated form of the kinase. nih.govresearchgate.net This activation of AMPK and its downstream signaling pathways contributes to the compound's ability to induce cell cycle arrest and exert its antitumor effects. nih.govresearchgate.net

The progression of the cell cycle is tightly controlled by proteins called cyclins and their associated cyclin-dependent kinases. The retinoblastoma protein (Rb) is a tumor suppressor that, in its active (dephosphorylated) state, prevents cells from entering the DNA synthesis phase. Phosphorylation of Rb (p-Rb) inactivates it, allowing cell cycle progression. nih.govnih.gov Research has shown that N-(piperidin-4-yl)benzamide derivative compound 47 effectively inhibits the expression of key cell cycle regulators. nih.govresearchgate.net Treatment of HepG2 cells with this compound resulted in the inhibited expression of cyclin B1 and p-Rb. nih.govresearchgate.net By reducing levels of cyclin B1 and preventing the inactivation of Rb, the compound effectively halts cell cycle progression, which is a critical component of its antitumor activity. nih.govresearchgate.net

Table 2: Molecular Effects of N-(piperidin-4-yl)benzamide Derivative (Compound 47) in HepG2 Cells

| Protein Target | Observed Effect | Mechanistic Outcome | Source |

| p53 | Enhanced Expression | Cell Cycle Arrest | nih.govresearchgate.net |

| p21 | Enhanced Expression | Cell Cycle Arrest | nih.govresearchgate.net |

| Phospho-AMPK (p-AMPK) | Enhanced Expression | Regulation of Downstream Signaling | nih.govresearchgate.net |

| Cyclin B1 | Inhibited Expression | Cell Cycle Arrest | nih.govresearchgate.net |

| Phospho-Retinoblastoma (p-Rb) | Inhibited Expression | Cell Cycle Arrest | nih.govresearchgate.net |

Enzyme Inhibition Studies

Fer Kinase InhibitionNo research data is available concerning the Fer kinase inhibitory activity of 4-methyl-N-(piperidin-4-yl)benzamide.

Due to the absence of specific data for "4-methyl-N-(piperidin-4-yl)benzamide" in these areas, the generation of data tables and detailed research findings as requested is not feasible.

Antimicrobial and Antiviral Investigations

The search for novel therapeutic agents has led to the evaluation of diverse chemical scaffolds for antimicrobial and antiviral properties. Various derivatives containing piperidine (B6355638) or benzamide (B126) structures have been synthesized and tested for such activities. biomedpharmajournal.orgnanobioletters.comnih.gov However, specific studies focused on the in vitro or in vivo antimicrobial or antiviral efficacy of 4-methyl-N-(piperidin-4-yl)benzamide have not been reported in the reviewed literature.

Antifungal Activity against Specific Pathogens (e.g., Soybean rust)

No preclinical studies were identified that specifically investigated the antifungal activity of 4-methyl-N-(piperidin-4-yl)benzamide against Phakopsora pachyrhizi (soybean rust) or other fungal pathogens. While some benzamide derivatives have been explored for fungicidal properties against various plant pathogens, data for the specified compound is not available.

Antibacterial Activity

There is no available preclinical data from in vitro or in vivo models detailing the antibacterial activity of 4-methyl-N-(piperidin-4-yl)benzamide against specific bacterial pathogens. Studies on other benzamide derivatives have indicated potential antibacterial action, but this cannot be extrapolated to the subject compound without direct experimental evidence.

Structural Characterization in Academic Research

Future Research Directions and Research Tool Applications

Development as Molecular Probes for Biological Pathways

The development of derivatives of 4-methyl-N-(piperidin-4-yl)benzamide as molecular probes is a promising avenue for research. By chemically modifying the core structure to include reporter groups, these molecules can be used to visualize and study specific biological pathways in vitro and in vivo.

Radiolabeling for PET Imaging : Analogs can be synthesized incorporating positron-emitting radioisotopes, such as Fluorine-18. nih.govnih.gov These radiolabeled compounds act as tracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used to observe metabolic processes and receptor distribution in the body. nih.govnih.govmdpi.commoravek.com For example, a Fluorine-18 labeled version of a 4-methyl-N-(piperidin-4-yl)benzamide derivative could allow researchers to visualize the distribution of its specific protein target in the brain, providing insights into neurological disorders or tracking the efficacy of a therapeutic intervention. nih.gov

Fluorescent Probes : By attaching a fluorophore to the 4-methyl-N-(piperidin-4-yl)benzamide scaffold, researchers can create fluorescent probes. These tools are invaluable for cellular imaging techniques, such as confocal microscopy and flow cytometry. A fluorescent probe based on this scaffold could be used to directly observe the localization of its target protein within a cell, monitor changes in protein concentration, or study the dynamics of receptor binding in real-time. mdpi.com

The ability to create these specialized tools from the 4-methyl-N-(piperidin-4-yl)benzamide structure underscores its potential as a foundational element for developing next-generation research probes to dissect complex biological functions.

| Probe Type | Reporter Group Example | Research Application |

| PET Tracer | Fluorine-18 | In vivo imaging of target protein distribution and drug occupancy. |

| Fluorescent Probe | Cyanine dyes (e.g., Cy7) | In vitro cellular imaging, receptor binding dynamics, and localization studies. |

| Affinity-Based Probe | Biotin | Isolation and identification of binding partners from cell lysates (pull-down assays). |

Exploration of Novel Therapeutic Research Targets

The 4-methyl-N-(piperidin-4-yl)benzamide scaffold and its analogs represent a rich chemical space for the discovery of novel therapeutic targets. While initial research may focus on a primary target, the structural features of these compounds may allow them to interact with other, previously unknown proteins. Identifying these alternative targets can reveal new therapeutic opportunities and provide a deeper understanding of a compound's biological effects.

A key strategy for this exploration is chemical proteomics, which uses chemical tools to study protein-small molecule interactions on a proteome-wide scale. nih.govlongdom.org An analog of 4-methyl-N-(piperidin-4-yl)benzamide could be modified to create an affinity-based probe. researchgate.net This probe, when introduced to a cellular extract, binds to its target proteins. Subsequent isolation of the probe-protein complexes and analysis by mass spectrometry can identify both the expected and unexpected binding partners. nih.govdrugdiscoverychemistry.com This unbiased approach is powerful for:

Target Deconvolution : Confirming the intended target of a compound in a complex biological system.

Off-Target Identification : Discovering unintended binding partners, which can help explain unexpected side effects or reveal opportunities for drug repurposing.

Polypharmacology Profiling : Characterizing the full spectrum of a compound's interactions to understand its complete mechanism of action. longdom.org

Through such exploratory methods, the therapeutic potential of the 4-methyl-N-(piperidin-4-yl)benzamide chemical class can be expanded far beyond its initial scope.

Integration of Multi-Omics Data in Mechanistic Studies

To fully comprehend the biological impact of 4-methyl-N-(piperidin-4-yl)benzamide and its derivatives, future research will increasingly rely on the integration of multi-omics data. astrazeneca.com This systems-biology approach moves beyond a single target to build a comprehensive picture of how the compound affects the entire cellular machinery. By combining datasets from genomics, transcriptomics, proteomics, and metabolomics, researchers can uncover the complex network of changes induced by the compound. mit.edunih.gov

When a cell or organism is treated with a 4-methyl-N-(piperidin-4-yl)benzamide analog, the following datasets can be generated:

Transcriptomics (RNA-Seq) : Reveals which genes are up- or down-regulated, pointing to the cellular pathways being activated or inhibited.

Proteomics : Measures changes in the levels of thousands of proteins, providing a direct view of the cellular machinery being altered. nih.gov

Metabolomics : Analyzes shifts in the concentrations of small-molecule metabolites, offering a functional readout of the cell's metabolic state. astrazeneca.com

Integrating these layers of information allows scientists to construct detailed models of the compound's mechanism of action. mit.edunih.gov For instance, a change in gene expression (transcriptomics) can be linked to a corresponding change in protein levels (proteomics), which in turn explains an observed shift in metabolic activity (metabolomics). This holistic view is crucial for identifying biomarkers of drug response and for understanding the complex, system-wide effects of a therapeutic agent. frontlinegenomics.com

| Omics Layer | Information Provided | Example Insight for 4-methyl-N-(piperidin-4-yl)benzamide |

| Transcriptomics | Changes in gene expression (mRNA levels) | Identification of signaling pathways modulated by the compound. |

| Proteomics | Changes in protein abundance and post-translational modifications | Confirmation of target engagement and discovery of affected downstream proteins. |

| Metabolomics | Changes in metabolite concentrations | Understanding the functional consequences of pathway modulation on cellular energy and biosynthesis. |

Advanced Analog Design through AI-Driven Approaches

The design and optimization of new analogs of 4-methyl-N-(piperidin-4-yl)benzamide can be significantly accelerated and enhanced through the use of artificial intelligence (AI) and machine learning (ML). nih.govorscience.ru These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns that are not obvious to human researchers. nih.govresearchgate.net

Generative Design : AI algorithms, such as generative adversarial networks (GANs), can design novel molecules from the ground up that are optimized for specific properties. nih.gov Starting with the 4-methyl-N-(piperidin-4-yl)benzamide scaffold, these models can suggest modifications to improve potency, selectivity, or pharmacokinetic properties.

Predictive Modeling : Machine learning models can be trained to predict the structure-activity relationships (SARs) of a series of compounds. nih.gov This allows for the rapid virtual screening of thousands of potential analogs, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. bpasjournals.com

Property Optimization : AI can simultaneously optimize multiple parameters, such as binding affinity for the target, metabolic stability, and low toxicity. This multi-parameter optimization is challenging with traditional medicinal chemistry approaches but is well-suited for AI algorithms, leading to the design of more effective and safer drug candidates. researchgate.netbpasjournals.com

By integrating AI into the drug discovery pipeline, the exploration of the chemical space around 4-methyl-N-(piperidin-4-yl)benzamide can be made more efficient and innovative, leading to the faster development of next-generation therapeutics. nih.gov

Q & A

Q. What synthetic routes are commonly employed for the preparation of 4-methyl-N-(piperidin-4-yl)benzamide, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves coupling a benzoyl chloride derivative with a piperidine amine. For example, in analogous compounds, coupling reactions using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent and triethylamine as a base in acetonitrile have achieved yields of ~48% . Optimization strategies include:

Q. What analytical techniques are critical for confirming the structural integrity of 4-methyl-N-(piperidin-4-yl)benzamide?

Key methods include:

- NMR spectroscopy : and NMR verify substituent positions (e.g., methyl groups on the benzamide and piperidine rings). For example, δ 2.34 ppm (s, 3H) corresponds to the methyl group in related benzamides .

- Mass spectrometry (ESI-MS) : A molecular ion peak at m/z 247.3 ([M+H]) confirms the molecular weight .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline derivatives .

Q. How can researchers assess the solubility and stability of 4-methyl-N-(piperidin-4-yl)benzamide in aqueous and organic media?

- Solubility profiling : Use shake-flask methods with HPLC quantification in buffers (pH 1–7.4) and solvents (DMSO, ethanol). Piperidine derivatives often show poor aqueous solubility but moderate solubility in DMSO (>10 mM) .

- Stability studies : Incubate the compound at 25°C and 40°C for 72 hours, analyzing degradation via HPLC. Acidic/basic conditions (pH 2–12) may hydrolyze the amide bond .

Advanced Research Questions

Q. What experimental approaches are used to investigate the biological target engagement of 4-methyl-N-(piperidin-4-yl)benzamide?

- Radioligand binding assays : Compete with -labeled ligands (e.g., for GPCRs) to determine IC values. For piperidine-based analogs, K values in the nM range have been reported for dopamine receptors .

- Surface plasmon resonance (SPR) : Monitor real-time binding kinetics to immobilized receptors .

- Molecular docking : Align the compound with crystal structures of targets (e.g., kinases, GPCRs) using software like AutoDock Vina to predict binding modes .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

- Functional group modifications : Introduce substituents (e.g., halogens, trifluoromethyl) at the benzamide’s para-position to enhance lipophilicity and metabolic stability .

- Piperidine ring substitutions : Replace the 4-methyl group with bulkier tert-butyl or acetylated amines to alter receptor selectivity .

- In vitro assays : Test analogs in cell-based models (e.g., cAMP accumulation for GPCR activity) to correlate structural changes with potency .

Q. What strategies address contradictions in reported biological activity data for 4-methyl-N-(piperidin-4-yl)benzamide analogs?

- Replicate assays : Control for variables like cell passage number, serum batch, and incubation time .

- Orthogonal validation : Use CRISPR knockdowns or competitive antagonists to confirm target specificity .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC values) to identify outliers .

Q. How can in vivo pharmacokinetic parameters (e.g., bioavailability, half-life) be evaluated for this compound?

- Rodent studies : Administer via IV/oral routes and collect plasma samples for LC-MS/MS analysis. Piperidine derivatives often exhibit moderate oral bioavailability (20–40%) due to first-pass metabolism .

- Tissue distribution : Use radiolabeled -analogs to quantify accumulation in target organs .

- Metabolite profiling : Identify hepatic CYP450-mediated metabolites (e.g., N-dealkylation, hydroxylation) using human liver microsomes .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.